N-Methylformanilide-carbonyl-13C

Catalog No.
S1937986
CAS No.
61655-07-0
M.F
C8H9NO
M. Wt
136.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylformanilide-carbonyl-13C

CAS Number

61655-07-0

Product Name

N-Methylformanilide-carbonyl-13C

IUPAC Name

N-methyl-N-phenylformamide

Molecular Formula

C8H9NO

Molecular Weight

136.16 g/mol

InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1

InChI Key

JIKUXBYRTXDNIY-CDYZYAPPSA-N

SMILES

CN(C=O)C1=CC=CC=C1

Canonical SMILES

CN(C=O)C1=CC=CC=C1

Isomeric SMILES

CN([13CH]=O)C1=CC=CC=C1

N-Methylformanilide-carbonyl-13C is a derivative of N-Methylformanilide, characterized by the incorporation of a carbon-13 isotope at the carbonyl position. This compound has the molecular formula C8H9NOC_8H_9NO and is primarily recognized for its role in organic synthesis and as a tool in nuclear magnetic resonance (NMR) spectroscopy. The presence of the carbon-13 isotope allows for enhanced resolution in NMR studies, facilitating the investigation of molecular structures and dynamics.

N-Methylformanilide itself is a secondary amide, notable for its colorless and nearly odorless liquid form at room temperature. It is structurally related to other formamides, such as formamide and dimethylformamide, but has distinct properties that make it suitable for specific applications in chemical synthesis and analysis .

Typical of amides and carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Acylation Reactions: It can act as an acylating agent in reactions with alcohols or amines, forming esters or amides respectively.
  • Hydrolysis: Under acidic or basic conditions, N-Methylformanilide-carbonyl-13C can be hydrolyzed to yield N-Methylformamide and carboxylic acids.

These reactions are essential for synthesizing more complex organic molecules and studying reaction mechanisms through isotopic labeling .

While N-Methylformanilide-carbonyl-13C itself may not have direct biological activity, its parent compound, N-Methylformanilide, has been investigated for its potential effects on biological systems. The compound exhibits low toxicity and is used as a solvent in various biochemical applications. Its derivatives may also be explored for pharmacological activities due to their structural similarity to biologically active compounds .

The synthesis of N-Methylformanilide-carbonyl-13C typically involves:

  • Reaction of Methylamine with Methyl Formate:
    CH3NH2+HCOOCH3HCONHCH3+CH3OHCH_3NH_2+HCOOCH_3\rightarrow HCONHCH_3+CH_3OH
    This method generates N-Methylformanilide, which can then be isotopically labeled with carbon-13 at the carbonyl position.
  • Transamidation: A less common method involves reacting formamide with methylamine:
    HCONH2+CH3NH2HCONHCH3+NH3HCONH_2+CH_3NH_2\rightarrow HCONHCH_3+NH_3

These methods allow for the production of N-Methylformanilide-carbonyl-13C in laboratory settings, facilitating its use in research and industrial applications .

N-Methylformanilide-carbonyl-13C serves several important functions:

  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 isotope enhances the sensitivity and resolution of NMR studies, making it valuable for structural elucidation of organic compounds.
  • Organic Synthesis: It acts as a reagent in various organic transformations, particularly in amidation reactions where traditional solvents may not be suitable.
  • Chemical Analysis: Its unique isotopic signature allows for tracking reactions and understanding mechanisms in complex mixtures .

The interaction studies involving N-Methylformanilide-carbonyl-13C focus on its reactivity with various nucleophiles and electrophiles. By utilizing carbon-13 NMR spectroscopy, researchers can gain insights into how the compound interacts with other molecules, helping to elucidate reaction pathways and mechanisms. Studies often compare chemical shifts induced by substituents on the carbonyl group to understand electronic effects better .

N-Methylformanilide-carbonyl-13C is related to several other compounds that exhibit similar functional groups. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
FormamideCH3NOCH_3NOSimplest formamide; used widely as a solvent.
DimethylformamideC3H7NC_3H_7NMore stable than N-Methylformanilide; common solvent.
AcetamideC2H5NOC_2H_5NOSimple amide; used in organic synthesis.
N,N-DimethylacetamideC4H9NOC_4H_9NOUsed as a solvent; similar reactivity profile.

The uniqueness of N-Methylformanilide-carbonyl-13C lies in its specific isotopic labeling that aids in detailed structural studies via NMR spectroscopy, distinguishing it from other similar compounds that lack this feature .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Methyl-N-phenyl(~13~C)formamide

Dates

Modify: 2023-08-16

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